molecular formula C13H20O4 B14345650 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester CAS No. 93638-77-8

1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester

Cat. No.: B14345650
CAS No.: 93638-77-8
M. Wt: 240.29 g/mol
InChI Key: BHAVTICCALJMJZ-UHFFFAOYSA-N
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Description

1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester is an organic compound with a complex structure It is a derivative of cyclopentanedicarboxylic acid, featuring a methyl and methylene group on the cyclopentane ring, and esterified with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1-Cyclopentanedicarboxylic acid.

    Reduction: Formation of 1,1-Cyclopentanediol.

    Substitution: Formation of substituted cyclopentanedicarboxylic acid derivatives.

Scientific Research Applications

1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylene group may also participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester
  • 1,2-Cyclopentanedicarboxylic acid, 4-(1,1-dimethylethyl)-, dimethyl ester

Uniqueness

1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-methylene-, diethyl ester is unique due to its specific substitution pattern on the cyclopentane ring and the presence of diethyl ester groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

93638-77-8

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

diethyl 3-methyl-4-methylidenecyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h10H,3,5-8H2,1-2,4H3

InChI Key

BHAVTICCALJMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C(=C)C1)C)C(=O)OCC

Origin of Product

United States

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